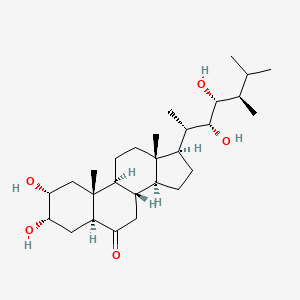

![molecular formula C₁₈H₁₈O₃ B1146285 Ethyl 3-[4-(benzyloxy)phenyl]acrylate CAS No. 104315-07-3](/img/structure/B1146285.png)

Ethyl 3-[4-(benzyloxy)phenyl]acrylate

Descripción general

Descripción

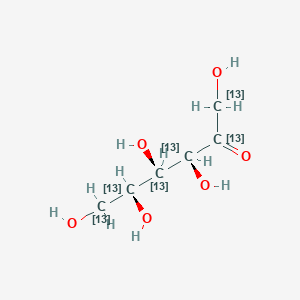

Ethyl 3-[4-(benzyloxy)phenyl]acrylate is a chemical compound with the molecular formula C18H18O3 and a molecular weight of 282.34 .

Molecular Structure Analysis

The molecular structure of Ethyl 3-[4-(benzyloxy)phenyl]acrylate consists of 18 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The exact structure would be best determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

Ethyl 3-[4-(benzyloxy)phenyl]acrylate has a density of 1.1±0.1 g/cm3, a boiling point of 434.2±25.0 °C at 760 mmHg, and a molar refractivity of 84.3±0.3 cm3 . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds .Aplicaciones Científicas De Investigación

- This compound could potentially be used in the synthesis and polymerization of bio-based acrylates . Acrylates and polyacrylates have been produced massively due to their interesting applications like Plexiglas . However, the exact role of “Ethyl 3-[4-(benzyloxy)phenyl]acrylate” in this process is not specified.

- In organic chemistry, reactions at the benzyloxy position are very important for synthesis problems . While the specific use of “Ethyl 3-[4-(benzyloxy)phenyl]acrylate” is not mentioned, it’s possible that this compound could be used in reactions at the benzyloxy position .

- There is a mention of the synthesis of new 2,5-disubstituted 1,3,4-oxadiazoles derivatives with (benzyloxy)phenyl) substituent as a bulky aromatic group in an attempt to obtain new potent antitumor agents . However, the exact role of “Ethyl 3-[4-(benzyloxy)phenyl]acrylate” in this process is not specified.

Polymer Chemistry

Organic Chemistry

Cancer Research

Proteomics Research

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl (E)-3-(4-phenylmethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-2-20-18(19)13-10-15-8-11-17(12-9-15)21-14-16-6-4-3-5-7-16/h3-13H,2,14H2,1H3/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYBNMQBSPKPRB-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[4-(benzyloxy)phenyl]acrylate | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

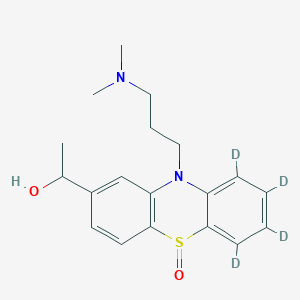

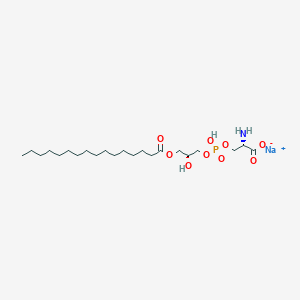

![(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1146208.png)